molecular formula C21H34O5 B12320274 3alpha,17alpha,20alpha,21-Tetrahydroxy-5beta-pregnan-11-one

3alpha,17alpha,20alpha,21-Tetrahydroxy-5beta-pregnan-11-one

Cat. No.: B12320274
M. Wt: 366.5 g/mol
InChI Key: JXCOSKURGJMQSG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3alpha,17alpha,20alpha,21-Tetrahydroxy-5beta-pregnan-11-one involves multiple hydroxylation steps. The starting material is typically a pregnane derivative, which undergoes hydroxylation at specific positions to yield the final product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3alpha,17alpha,20alpha,21-Tetrahydroxy-5beta-pregnan-11-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired product .

Major Products

The major products formed from these reactions include various hydroxylated and oxidized derivatives of the original compound .

Scientific Research Applications

3alpha,17alpha,20alpha,21-Tetrahydroxy-5beta-pregnan-11-one has several scientific research applications:

    Chemistry: Used as a reference compound in steroid chemistry studies.

    Biology: Studied for its role in steroid hormone biosynthesis.

    Medicine: Investigated for potential therapeutic effects in hormone-related disorders.

    Industry: Limited use due to its specialized nature

Mechanism of Action

The compound exerts its effects by interacting with specific enzymes and receptors involved in steroid hormone biosynthesis. It acts as a substrate for enzymes like 3alpha(or 20beta)-Hydroxysteroid dehydrogenase, which catalyze its conversion to other steroid derivatives .

Comparison with Similar Compounds

Properties

IUPAC Name

17-(1,2-dihydroxyethyl)-3,17-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12-15,17-18,22-23,25-26H,3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXCOSKURGJMQSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4(C(CO)O)O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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